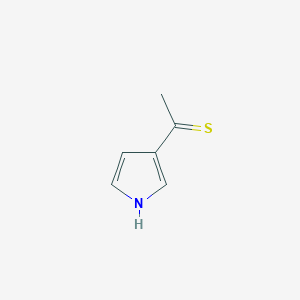
1-(1H-Pyrrole-3-yl)ethanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Pyrrole-3-yl)ethanethione, also known as 3-(1H-Pyrrol-3-yl)propane-1-thiol or PPT, is a sulfur-containing organic compound that has gained significant attention in recent years due to its potential applications in various fields of research. PPT possesses unique chemical properties that make it an attractive target for scientific investigation.
Applications De Recherche Scientifique
PPT has been studied extensively for its potential applications in a variety of scientific fields. In the field of materials science, PPT has been used as a building block for the synthesis of novel polymers and other materials with unique properties. In the field of organic synthesis, PPT has been used as a reagent for the preparation of a variety of other organic compounds.
Mécanisme D'action
The exact mechanism of action of PPT is not well understood, but it is believed to act as a thiol-containing molecule that can form covalent bonds with other molecules. This property makes PPT a valuable tool for studying the interaction of biological molecules, such as proteins and enzymes, with thiol-containing compounds.
Effets Biochimiques Et Physiologiques
PPT has been shown to have a variety of biochemical and physiological effects in vitro, including the ability to inhibit the activity of certain enzymes and to induce apoptosis (programmed cell death) in cancer cells. However, further studies are needed to fully understand the potential therapeutic applications of PPT.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PPT in lab experiments is its relatively simple synthesis method and high purity. However, one limitation of PPT is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research involving PPT. One area of interest is the development of novel materials and polymers using PPT as a building block. Another area of interest is the investigation of PPT's potential therapeutic applications, particularly in the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of PPT and its interaction with biological molecules.
Méthodes De Synthèse
PPT can be synthesized through a number of methods, including the reaction of pyrrole with 1,1-(1H-Pyrrole-3-yl)ethanethionepropanedithiol in the presence of a Lewis acid catalyst, such as zinc chloride or boron trifluoride. The resulting product can be purified using standard organic chemistry techniques, such as column chromatography or recrystallization.
Propriétés
IUPAC Name |
1-(1H-pyrrol-3-yl)ethanethione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-5(8)6-2-3-7-4-6/h2-4,7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSVINQJQQWHIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)C1=CNC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Pyrrole-3-yl)ethanethione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B143972.png)
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol](/img/structure/B143980.png)
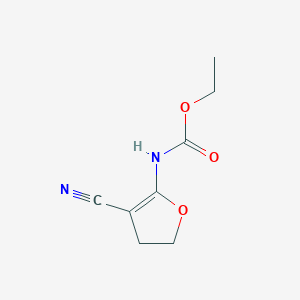
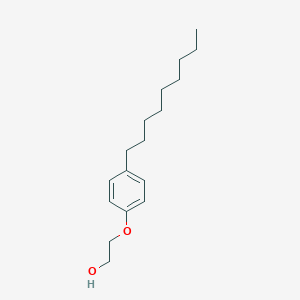
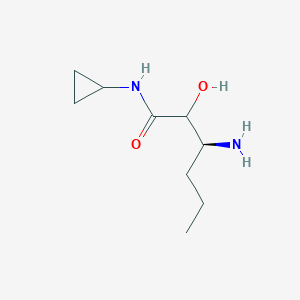


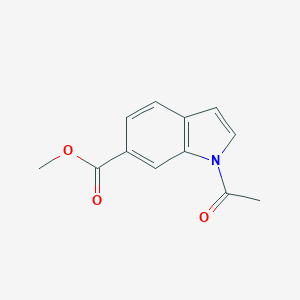
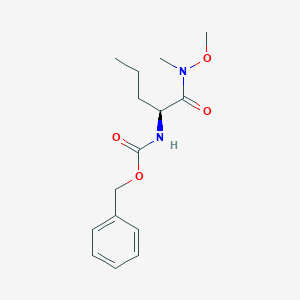
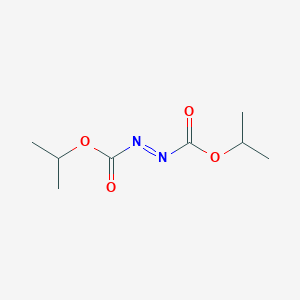
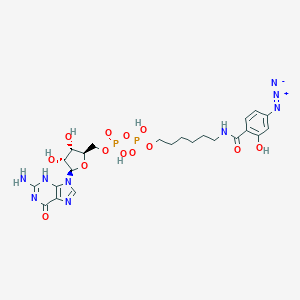
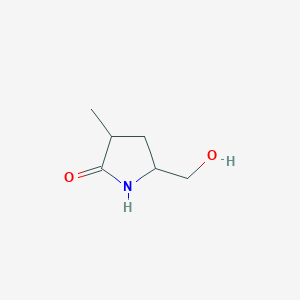
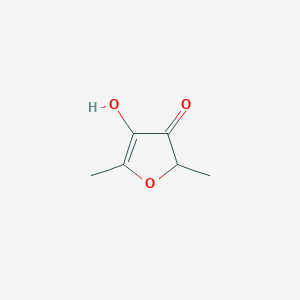
![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144010.png)